molecular formula C10H8O2 B8469015 2-Benzocyclobuten-1-ylacetic acid

2-Benzocyclobuten-1-ylacetic acid

Cat. No. B8469015
M. Wt: 160.17 g/mol
InChI Key: SMDJRVLKRLINPR-UHFFFAOYSA-N
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Patent
US05134147

Procedure details

A three-necked flask is charged under a stream of nitrogen with 7.4 g of lithium aluminium hydride, and 70 ml of anhydrous tetrahydrofuran are then added. A solution of 2-benzocyclobuten-1-ylacetic acid (prepared according to the process described in J. Org. Chem., (1979), 44, p. 1036) in 120 ml of tetrahydrofuran is then introduced dropwise. The reaction solution is left stirring overnight. The flask is then cooled with an ice bath and the mixture is hydrolyzed by adding 6.6 ml of water, 6.6 ml of 4N sodium hydroxide and then 19.8 ml of water very gently. The complex is drained and washed with ethyl ether and the organic phase is dried over magnesium sulfate. After filtration, the filtrate is evaporated to dryness to obtain the expected compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
19.8 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH2:15][C:16](O)=[O:17])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=1.O.[OH-].[Na+]>O1CCCC1>[C:7]1([CH2:15][CH2:16][OH:17])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC2=C1C=CC=C2)CC(=O)O
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
O
Name
Quantity
6.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
19.8 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
WAIT
Type
WAIT
Details
The reaction solution is left
TEMPERATURE
Type
TEMPERATURE
Details
The flask is then cooled with an ice bath
WASH
Type
WASH
Details
washed with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC2=C1C=CC=C2)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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